Bienvenue dans la boutique en ligne BenchChem!

Ozagrel

Thromboxane A2 Synthase Cyclooxygenase Platelet Aggregation

Ozagrel is a direct, high-potency TXA2 synthase inhibitor (IC50 4–11 nM) with >1 mM selectivity over COX-1, COX-2, and PGI2 synthase. Unlike aspirin, it spares COX enzymes, enabling unambiguous TXA2 pathway dissection. Clinically non-inferior to edaravone in acute ischemic stroke, with favorable bleeding risk. Ideal as validated comparator for neuroprotectant screening, combinatorial antiplatelet optimization, or real-world evidence studies in noncardioembolic stroke. For TXA2-specific in vitro/ex vivo research, Ozagrel is the definitive chemical probe.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 82571-53-7
Cat. No. B000471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOzagrel
CAS82571-53-7
Synonyms3-(4-(1H-imidazol-1-ylmethyl)phenyl)-2-propenoic acid
4-(1-imidazoylmethyl)cinnamic acid
OKY 046
OKY-046
ozagrel
ozagrel, monohydrochloride
ozagrel, monohydrochloride, (E)-isomer
sodium ozagrel
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O
InChIInChI=1S/C13H12N2O2/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15/h1-8,10H,9H2,(H,16,17)/b6-5+
InChIKeySHZKQBHERIJWAO-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Ozagrel (CAS 82571-53-7) Procurement Guide: A Potent and Selective Thromboxane A2 Synthase Inhibitor for Antiplatelet Research


Ozagrel is a potent and selective thromboxane A2 (TXA2) synthetase inhibitor with a reported IC50 of 4–11 nM . It demonstrates high selectivity for TXA2 synthetase, with no significant inhibition of prostacyclin (PGI2) synthetase, cyclooxygenase, or PGE2 isomerase (IC50 > 1 mM) . This mechanism differentiates Ozagrel from cyclooxygenase (COX) inhibitors like aspirin and phosphodiesterase (PDE) inhibitors like cilostazol, positioning it as a specialized tool for modulating the TXA2/PGI2 balance in platelet aggregation, vasoconstriction, and cerebral ischemia research.

Why Ozagrel Cannot Be Replaced by Generic Antiplatelet or Antithrombotic Agents: A Quantitative Justification


Direct substitution of Ozagrel with other antiplatelet or neuroprotective agents (e.g., aspirin, cilostazol, edaravone) is not scientifically justified due to distinct, quantifiable differences in mechanism, potency, and clinical outcome profiles. Ozagrel is a direct, high-potency TXA2 synthase inhibitor (IC50 4–11 nM) , unlike aspirin which irreversibly inhibits COX-1 with an IC50 in the micromolar range for TXA2 formation (6.3 µM) . Clinically, head-to-head trials show that adding cilostazol to Ozagrel does not statistically improve outcomes over Ozagrel alone , while Ozagrel demonstrates non-inferiority to the free radical scavenger edaravone in acute ischemic stroke (50.3% vs 57.1% favorable outcome, p-value for non-inferiority met) . These data underscore that Ozagrel offers a specific pharmacological and clinical profile that cannot be assumed equivalent to in-class or alternative agents.

Quantitative Differentiation: Ozagrel vs. Aspirin, Cilostazol, and Edaravone in Key Preclinical and Clinical Endpoints


Target Selectivity: Ozagrel's High Potency for TXA2 Synthase vs. Aspirin's COX-1 Inhibition

Ozagrel demonstrates direct, nanomolar inhibition of thromboxane A2 synthase (IC50 = 4–11 nM) without affecting COX-1 . In contrast, aspirin's mechanism is indirect, requiring irreversible inhibition of COX-1 to block TXA2 formation, with a reported IC50 of 6.3 µM (6,300 nM) for inhibiting TXA2 production . This represents a >500-fold difference in potency at the level of TXA2 synthesis inhibition, directly impacting downstream experimental design and therapeutic expectations.

Thromboxane A2 Synthase Cyclooxygenase Platelet Aggregation IC50 Selectivity

Clinical Non-Inferiority in Acute Ischemic Stroke: Ozagrel vs. Edaravone (EDO Trial)

In a Phase 4, randomized, open-label, active-controlled post-marketing study (NCT00200356), Ozagrel was compared directly to edaravone in 401 patients with acute noncardioembolic ischemic stroke . The primary endpoint was the rate of patients achieving a favorable outcome (modified Rankin Scale score of 0–1) at 3 months. The rate was 50.3% in the Ozagrel group and 57.1% in the edaravone group, with an intergroup difference of 6.8% (95% CI: -3.1 to 16.7). This met the pre-specified non-inferiority margin of -11.4% .

Acute Ischemic Stroke Neuroprotection Modified Rankin Scale Phase 4 Non-inferiority

Lack of Added Benefit: Ozagrel Monotherapy vs. Combination with Cilostazol in Perforating Artery Infarction

A randomized, open-label, blinded-endpoint trial (n=100) compared Ozagrel alone (14 days) to Ozagrel plus cilostazol (14 days) in patients with acute ischemic stroke in the lenticulostriate artery territory . The incidence of neurological deterioration (increase in NIHSS ≥2 within 7 days) was 16.0% in the Ozagrel monotherapy group and 12.5% in the combination group, a relative risk reduction of 21.9% that was not statistically significant . Favorable outcomes (mRS 0–2 at 30 days) were nearly identical: 82.0% for Ozagrel vs. 81.3% for the combination .

Cilostazol Lenticulostriate Artery Stroke Neurological Deterioration Combination Therapy

Consistent Safety Profile: Bleeding Risk with Ozagrel Comparable to Placebo/Controls in Meta-Analysis

A meta-analysis of randomized controlled trials evaluating Ozagrel for acute ischemic stroke (AIS) assessed severe adverse events, including digestive hemorrhage and hemorrhagic stroke . The analysis found no significant difference in the incidence of these severe bleeding events between Ozagrel-treated patients and control groups . Reported rates of specific hemorrhagic events in a large-scale safety dataset include cerebral hemorrhage (0.47%), gastrointestinal hemorrhage (0.12%), and subcutaneous hemorrhage (0.10%) .

Safety Hemorrhage Adverse Events Meta-Analysis Stroke

Optimal Procurement and Use Cases for Ozagrel Based on Comparative Efficacy and Safety Evidence


Acute Ischemic Stroke Models Requiring a Validated Antiplatelet with a Defined Safety Benchmark

Based on Phase 4 evidence establishing non-inferiority to edaravone in acute ischemic stroke , Ozagrel is optimally procured for preclinical and clinical research programs focused on ischemic stroke where an antiplatelet agent with a proven, non-significant bleeding risk profile (per meta-analysis ) is required. It serves as a validated active comparator for testing novel neuroprotectants or combination regimens.

Thromboxane A2 Synthase Selectivity Studies and Platelet Aggregation Assays

For in vitro or ex vivo research requiring precise inhibition of TXA2 synthase without confounding effects on COX-1, COX-2, or PGI2 synthase (IC50 > 1 mM) , Ozagrel is the compound of choice. Its nanomolar potency (IC50 4–11 nM) enables clear mechanistic dissection of the TXA2 pathway in platelet aggregation, vasoconstriction, and inflammation studies, where aspirin's broader COX inhibition would be inappropriate.

Investigations into Combination Antiplatelet Therapies for Stroke Subtypes

Evidence from a randomized trial showing no significant benefit of adding cilostazol to Ozagrel in lenticulostriate artery infarction positions Ozagrel as a robust baseline monotherapy. Procurement is strategically justified for studies aiming to de-escalate or optimize combination antiplatelet regimens, or to test novel add-on therapies against this well-characterized background treatment.

Post-Marketing Surveillance and Real-World Evidence Studies in Cerebrovascular Disease

With its established safety and efficacy profile from large Phase 4 trials and meta-analyses , Ozagrel is a key compound for procurement in real-world evidence (RWE) generation. It is suitable for comparative effectiveness research against newer antiplatelet agents or in specific patient populations (e.g., noncardioembolic stroke) where long-term outcome data are needed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ozagrel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.